Product packaging for L-838417(Cat. No.:CAS No. 286456-42-6)

L-838417

Cat. No.: B1674117
CAS No.: 286456-42-6
M. Wt: 399.4 g/mol
InChI Key: BQDUNOMMYOKHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Gamma-Aminobutyric Acid (GABA) as a Central Nervous System Inhibitory Neurotransmitter

GABA is synthesized in the CNS primarily from glutamate (B1630785) through the action of the enzyme glutamate decarboxylase (GAD). wikipedia.orgscielo.org.mxkenhub.com Upon release from presynaptic neurons, GABA exerts its inhibitory effects by binding to specific receptors on postsynaptic neurons, the two main classes being GABAA and GABAB receptors. wikipedia.orgnih.govscielo.org.mxkenhub.com While GABAB receptors are metabotropic G-protein-coupled receptors, GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. nih.govscielo.org.mxthieme-connect.com Activation of GABAA receptors by GABA leads to an influx of chloride ions into the neuron, typically resulting in hyperpolarization of the cell membrane and a decreased likelihood of firing an action potential. wikipedia.orgnih.govscielo.org.mxwikipedia.org

GABAA Receptor Structure and Function

GABAA receptors are complex protein assemblies embedded in the neuronal membrane. They are members of the Cys-loop superfamily of ligand-gated ion channels. thieme-connect.commeduniwien.ac.atnih.govresearchgate.net

GABAA receptors are typically composed of five subunits arranged around a central chloride-selective ion channel pore. thieme-connect.comresearchgate.netplos.orgnih.gov In mammals, a diverse array of 19 subunits has been identified, categorized into different classes: alpha (α1-6), beta (β1-3), gamma (γ1-3), delta (δ), epsilon (ε), pi (π), theta (θ), and rho (ρ1-3). thieme-connect.comwikipedia.orgresearchgate.netnih.govwikipedia.orgfrontiersin.orgresearchgate.net The specific combination of these subunits dictates the receptor's pharmacological and physiological properties, leading to a multiplicity of receptor subtypes with distinct distributions throughout the brain. thieme-connect.comresearchgate.netnih.gov The most prevalent GABAA receptor subtype in the human brain consists of α1, β2, and γ2 subunits, typically in a stoichiometry of 2α:2β:1γ. wikipedia.orgplos.orgnih.govplos.org

Beyond the orthosteric binding site for GABA, located at the interface between α and β subunits, GABAA receptors possess several allosteric binding sites. wikipedia.orgnih.govresearchgate.netwikipedia.orgplos.orgnih.govnih.govnih.gov Binding of modulatory compounds to these sites can alter the receptor's response to GABA, either potentiating (positive allosteric modulation) or reducing (negative allosteric modulation) chloride ion flux. wikipedia.orgwikipedia.org

The classical benzodiazepine (B76468) binding site is a well-characterized allosteric site located in the extracellular domain at the interface between the α and γ subunits, specifically at the α+/γ- interface. researchgate.netplos.orgwikipedia.orgfrontiersin.orgresearchgate.netplos.orgnih.govpharmgkb.orgnih.gov This site is present on GABAA receptors containing α subunits (α1, α2, α3, α5) in combination with a γ subunit (primarily γ2). meduniwien.ac.atplos.orgscientificarchives.com Benzodiazepines are positive allosteric modulators that bind to this site and enhance the effect of GABA by increasing the frequency of chloride channel opening. wikipedia.orgwikipedia.orgpharmgkb.orgdovepress.com

In addition to the benzodiazepine site, GABAA receptors are modulated by various other classes of compounds that bind to distinct allosteric sites. These include barbiturates, neurosteroids, anesthetics, and ethanol (B145695). wikipedia.orgnih.govwikipedia.orgnih.govnih.govnih.gov These non-benzodiazepine sites can be located in different regions of the receptor protein, including the transmembrane domain or other extracellular interfaces like the α+/β- interface. nih.govnih.gov The diverse locations and properties of these sites contribute to the varied pharmacological profiles of different GABAA receptor modulators.

Allosteric Modulation Sites on GABA<sub>A</sub> Receptors

Benzodiazepine Binding Site

Challenges in Developing Selective GABAA Receptor Modulators

The structural and functional diversity of GABAA receptor subtypes presents both opportunities and challenges for drug development. While targeting specific subtypes could allow for more precise therapeutic effects with reduced side effects, developing compounds with sufficient subtype selectivity has been difficult. meduniwien.ac.atnih.govscientificarchives.compatsnap.comresearchgate.net Classical GABAA receptor modulators, such as benzodiazepines and barbiturates, often interact with multiple receptor subtypes, leading to a range of effects including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. patsnap.comresearchgate.net The lack of subtype specificity is a major contributor to undesirable side effects such as sedation, cognitive impairment, tolerance, and dependence associated with these drugs. patsnap.comresearchgate.net This has driven research efforts towards developing subtype-selective modulators that can target specific receptor isoforms to achieve desired therapeutic outcomes while minimizing off-target effects. meduniwien.ac.atnih.govscientificarchives.compatsnap.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19F2N7O B1674117 L-838417 CAS No. 286456-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N7O/c1-19(2,3)13-8-15-24-25-17(12-7-11(20)5-6-14(12)21)28(15)26-18(13)29-9-16-22-10-23-27(16)4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDUNOMMYOKHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432710
Record name L 838417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286456-42-6
Record name 3-(2,5-Difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286456-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-838417
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286456426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 838417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-838417
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZO0970G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile of L 838417

Molecular Mechanism of Action

The pharmacological effects of L-838417 are primarily mediated through its allosteric modulation of GABAA receptors, ligand-gated ion channels that are the principal mediators of fast inhibitory neurotransmission in the central nervous system nih.govmeduniwien.ac.at. GABAA receptors are pentameric structures typically composed of α, β, and γ subunits, although other subunits like δ, ε, π, and θ also exist scientificliterature.orgguidetopharmacology.orgwikipedia.org. The specific combination of subunits dictates the receptor's pharmacological and electrophysiological properties meduniwien.ac.atmeduniwien.ac.at. This compound interacts with the benzodiazepine (B76468) binding site on these receptors, which is located between the α and γ subunits wikipedia.org.

Subtype-Selective GABAA Receptor Modulation

This compound exhibits functional selectivity for certain GABAA receptor subtypes rather than differential binding affinity across all subtypes meduniwien.ac.atpnas.org. This means its effect on receptor function varies depending on the α subunit composition of the receptor meduniwien.ac.atpnas.org.

This compound acts as a partial positive allosteric modulator (partial agonist) at GABAA receptors containing α2, α3, and α5 subunits wikipedia.orgncats.ioscientificliterature.orgnih.govmedchemexpress.com. This modulation enhances the effect of GABA at these specific receptor subtypes nih.gov. Studies have indicated that the partial agonism at α2 and α3 subunits is thought to contribute to the anxiolytic-like effects observed with this compound wikipedia.orgnih.gov. While α5-containing receptors can also be involved in sedation, animal studies with this compound did not show significant sedative effects, suggesting a potentially lesser importance of α5 modulation compared to α2 and α3 for its observed in vivo profile wikipedia.org.

In contrast to its effects at α2, α3, and α5 subunits, this compound acts as a negative allosteric modulator or antagonist at GABAA receptors containing the α1 subunit wikipedia.orgncats.ioscientificliterature.orgnih.gov. This lack of efficacy or antagonistic action at α1-containing receptors is considered the basis for the absence of significant sedative or amnestic effects typically associated with classical benzodiazepines, which primarily mediate these effects through α1 subunits wikipedia.orgscientificliterature.orgnih.gov.

This compound has been shown to have little or minimal affinity for GABAA receptors containing α4 and α6 subunits wikipedia.org. These receptor subtypes are generally insensitive to classical 1,4-benzodiazepines and are involved in mediating tonic inhibition guidetopharmacology.orgwikipedia.orgnih.gov. The low affinity of this compound for these subunits further contributes to its subtype-selective pharmacological profile. Binding affinity data (Ki values) for this compound at different recombinant human GABAA receptor subtypes (composed of αxβ3γ2 subunits) are presented in the table below. medchemexpress.com

GABAA Receptor Subtype (αxβ3γ2)Binding Affinity (Ki)Effect
α1β3γ20.79 nMAntagonist
α2β3γ20.67 nMPartial Agonist
α3β3γ21.67 nMPartial Agonist
α4β3γ2267 nMMinimal Affinity
α5β3γ22.25 nMPartial Agonist
α6β3γ22183 nMMinimal Affinity

Note: Data compiled from reference medchemexpress.com. Ki values represent the inhibition constant, indicating the affinity of the compound for the binding site.

Negative Allosteric Modulation/Antagonism at α1 Subunit

Electrophysiological Characterization in Recombinant Receptor Systems

Electrophysiological studies using recombinant GABAA receptor systems have been crucial in characterizing the functional selectivity of this compound ncats.iotocris.comnih.gov. These studies involve expressing specific combinations of GABAA receptor subunits in host cells (such as Ltk- cells or Xenopus oocytes) and measuring the resulting chloride currents in response to GABA and modulators like this compound ncats.iopnas.orgresearchgate.net.

This compound has been shown to potentiate GABA-induced chloride currents in cells expressing recombinant GABAA receptors containing α2, α3, and α5 subunits meduniwien.ac.atnih.govnih.gov. This potentiation is a hallmark of positive allosteric modulation, where the compound enhances the ability of GABA to open the chloride channel, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron wikipedia.orgresearchgate.net. The degree of potentiation varies depending on the specific α subunit composition, consistent with this compound's partial agonism at α2, α3, and α5 subtypes meduniwien.ac.atnih.govpnas.org. Conversely, this compound does not enhance or may even inhibit GABA responses mediated by α1-containing receptors meduniwien.ac.atnih.gov. Studies evaluating the percent modulation of GABA-induced chloride currents by this compound in cells expressing various recombinant GABAA receptors (αxβ3γ2) have demonstrated this subtype-selective effect nih.gov.

GABAA Receptor Subtype (αxβ3γ2)Modulation by this compound (relative to GABA alone)
α1β3γ2Little to no potentiation / Antagonism meduniwien.ac.atnih.gov
α2β3γ2Potentiation (Partial Agonism) meduniwien.ac.atnih.gov
α3β3γ2Potentiation (Partial Agonism) meduniwien.ac.atnih.gov
α5β3γ2Potentiation (Partial Agonism) meduniwien.ac.atnih.gov

Note: Based on functional electrophysiological characterization meduniwien.ac.atnih.gov. The extent of potentiation (efficacy) can vary.

Specificity Across αxβyγ2 Subtype Combinations

This compound demonstrates a distinct profile of activity across different GABAA receptor subtype combinations, particularly those containing α subunits paired with β and γ2 subunits. It acts as a positive allosteric modulator (partial agonist) at GABAA receptors containing α2, α3, and α5 subunits. wikipedia.orgnih.govresearchgate.netcenmed.commedchemexpress.com In contrast, this compound functions as an antagonist at GABAA receptors containing the α1 subunit. wikipedia.orgnih.govresearchgate.netmedchemexpress.com Studies indicate it has little affinity for α4 or α6 subtypes. wikipedia.org This selective action profile suggests that the anxiolytic effects of this compound are primarily mediated by its activity at α2 and α3 subtypes, while the lack of significant sedative or amnestic effects is attributed to its antagonistic action at the α1 subtype. wikipedia.org Although some sedation might be expected due to its activity at the α5 subtype, animal studies have not shown sedative effects even at high doses, suggesting a potentially lesser importance of the α5 subtype for sedation with this compound. wikipedia.org

Binding Affinity and Efficacy

The pharmacological profile of this compound is further defined by its binding affinities and relative efficacy at different GABAA receptor subtypes.

Comparison of Binding Affinities (Ki values) for Specific Subtypes

This compound exhibits high binding affinity for several GABAA receptor subtypes containing α1, α2, α3, and α5 subunits. Reported Ki values highlight this affinity. For instance, studies have shown Ki values of 0.79 nM for α1β3γ2, 0.67 nM for α2β3γ2, 1.67 nM or 0.67 nM for α3β3γ2, and 2.25 nM for α5β3γ2. medchemexpress.combioworld.comtocris.com In contrast, this compound shows significantly reduced affinity for α4β3γ2 and α6β3γ2 subtypes, with Ki values reported to be >1 µM or 267 nM and >1 µM or 2183 nM, respectively. medchemexpress.combioworld.comtocris.com

Table 1: Binding Affinities (Ki values) of this compound for Recombinant Human GABAA Receptor Subtypes

Subtype CombinationKi (nM)Source
α1β3γ20.79 medchemexpress.combioworld.comtocris.com
α2β3γ20.67 medchemexpress.combioworld.comtocris.com
α3β3γ21.67 or 0.67 medchemexpress.combioworld.comtocris.com
α4β3γ2267 or >1000 medchemexpress.combioworld.comtocris.com
α5β3γ22.25 medchemexpress.combioworld.comtocris.com
α6β3γ22183 or >1000 medchemexpress.combioworld.comtocris.com

Note: Some variation in reported Ki values exists across different studies.

Relative Efficacy Comparisons with Non-Selective Benzodiazepines

This compound is characterized as a partial positive allosteric modulator (partial agonist) at α2-, α3-, and α5-containing GABAA receptors and an antagonist at α1-containing receptors. nih.govresearchgate.net This contrasts with non-selective benzodiazepines, which typically act as full agonists across multiple subtypes, including α1. pnas.orgresearchgate.net The functional selectivity of this compound, particularly its lack of appreciable efficacy at α1 GABAA receptors, is considered the basis for its non-sedating profile in animal models, unlike non-selective benzodiazepines which cause sedation via α1 modulation. nih.govbioworld.compnas.org

Studies comparing this compound with non-selective benzodiazepines in nonhuman primates have shown that this compound produces anxiolytic-like effects without the sedative or motor impairments characteristic of non-selective compounds. pnas.org For instance, in self-administration experiments, the reinforcing effectiveness of this compound was found to be less than that of non-selective benzodiazepines like diazepam and midazolam, potentially due to its lack of efficacy at α1 receptors and/or its intermediate efficacy at α2, α3, and α5 receptors. pnas.org While non-selective benzodiazepines fully reproduced the discriminative stimulus effects of this compound in some studies, suggesting that efficacy at α2, α3, and/or α5 subtypes is sufficient for some benzodiazepine-like subjective effects, this compound itself did not substitute for a prototypical non-selective benzodiazepine like triazolam in other discrimination studies. researchgate.netnih.gov

The relative efficacy of this compound at α2, α3, and α5 subtypes has been described as partial agonist activity. wikipedia.orgnih.govresearchgate.netcenmed.commedchemexpress.com For example, studies have indicated positive modulation of GABA currents at α2, α3, and α5 subtypes (e.g., 43%, 43%, and 39% potentiation, respectively) while showing minimal to no activity at α1 subtypes (e.g., 1.5% potentiation). researchgate.net This contrasts with the higher efficacy typically observed with non-selective benzodiazepines across multiple subtypes. cardiff.ac.uk

Table 2: Relative Efficacy Profile of this compound at GABAA Receptor Subtypes

SubtypeEfficacyDescription
α1AntagonistLacks appreciable efficacy
α2Partial AgonistPositive allosteric modulator
α3Partial AgonistPositive allosteric modulator
α5Partial AgonistPositive allosteric modulator
α4Low/NoneLittle affinity
α6Low/NoneLittle affinity

Note: Efficacy is described qualitatively based on the reported actions (agonist/antagonist/modulator).

Preclinical Research and Behavioral Phenotypes

Anxiolytic Effects of L-838417

Research has indicated that this compound exhibits anxiolytic properties in various animal models. The anxiolytic effects appear to be mediated primarily through its action at GABAA receptors containing α2, α3, and α5 subunits researchgate.netuthsc.eduresearchgate.net.

Assessment in Animal Models of Anxiety

Various behavioral tests in rodents have been employed to assess the anxiolytic activity of this compound.

Social Interaction Test

The social interaction test is a common paradigm used to assess anxiety-like behavior in rodents, where reduced social interaction is interpreted as increased anxiety biorxiv.org. Studies using a modified social interaction test in rats have investigated the effects of this compound. In an unfamiliar test context, this compound demonstrated anxiolytic effects in adult rats, evidenced by a transformation of social avoidance into preference and an increase in social investigation nih.gov. In contrast, adolescent rats required a higher dose to attenuate social avoidance and showed no anxiolytic effect on social investigation in this unfamiliar context nih.gov. When testing occurred in a familiar context after repeated restraint stress, this compound at a dose of 0.5 mg/kg reversed the anxiogenic effects of stress in both adolescent and adult rats nih.gov. However, higher doses (≥ 1 mg/kg) decreased social investigation, potentially due to locomotor-impairing effects nih.gov.

Data from Social Interaction Test (Unfamiliar Context, Experiment 1):

Age GroupThis compound Dose (mg/kg)Effect on Social Avoidance/PreferenceEffect on Social Investigation
Adult1.0Transformation of social avoidance into preferenceIncrease
Adolescent2.0Elimination of social avoidanceNo anxiolytic effect

Data from Social Interaction Test (Familiar Context after Repeated Stress, Experiment 2):

Age GroupThis compound Dose (mg/kg)Effect on Anxiogenic Effects of Stress (Social Preference)Effect on Social Investigation
Adult0.5ReversedDecreased at ≥ 1 mg/kg
Adolescent0.5ReversedDecreased at ≥ 1 mg/kg
Conditioned Emotional Response Paradigm

The conditioned emotional response (CER) paradigm is used to assess conditioned anxiety or fear, typically measured by the suppression of a learned behavior (e.g., lever pressing) in the presence of a conditioned stimulus associated with an aversive event uthsc.eduresearchgate.net. This compound has shown anxiolytic-like activity in the CER test in mice researchgate.netnih.gov. Studies using mice with point-mutated α2 GABAA receptor subunits (rendering them insensitive to diazepam) demonstrated that this compound, which acts on α2, α3, and α5 receptors, still produced anxiolytic-like activity in the CER test. This suggests that α3-containing GABAA receptors are likely to contribute to anxiolysis in this paradigm, independent of α2 subunits researchgate.netnih.gov.

Elevated Plus Maze

The elevated plus maze (EPM) is a widely used test for assessing anxiety-like behavior in rodents, based on their aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze uthsc.eduelifesciences.org. Studies have shown that this compound can have anxiety-reducing effects in the elevated plus maze in adult rodents nih.govresearchgate.net. Systemic injection of this compound elicited significant anxiolytic-like effects in wild-type mice in the EPM uthsc.edu. However, the effects were weakened in mice with a point mutation in the α3 subunit uthsc.edu. This suggests a contribution of α3-containing receptors to the anxiolytic effects observed in this model uthsc.edu. Some studies have noted that while this compound reduced anxiety in the social interaction test and showed effects in the EPM and conflict tests, it also lowered locomotion under certain test conditions, suggesting it may not display purely anxio-selective properties in all circumstances nih.govresearchgate.net.

Age and Contextual Influences on Anxiolytic Activity

The anxiolytic effects of this compound have been shown to be dependent on age, test context familiarity, and stress history nih.govnih.gov. As mentioned in the social interaction test findings, adolescent rats appeared less sensitive to the anxiolytic effects of this compound than adults when tested in an unfamiliar anxiogenic environment nih.gov. However, this age difference in sensitivity was eliminated when testing occurred in a familiar context after exposure to repeated restraint stress nih.gov. Under these familiar, stressed conditions, a lower dose of this compound was effective in reversing stress-induced anxiety-like behavior in both age groups nih.govnih.gov. These findings highlight the importance of developmental stage and environmental factors in modulating the behavioral response to this compound.

Antinociceptive Properties

In addition to its anxiolytic effects, this compound has also demonstrated antinociceptive properties in vivo windows.net. This compound acts as a partial agonist at α2, α3, and α5 GABAA receptors and an antagonist at α1 receptors researchgate.netpreprints.org. Since α2, α3, and α5 subunits are significantly expressed in the spinal cord, this compound may positively modulate spinal antinociceptive receptors preprints.org. Studies suggest that this compound has analgesic effects in inflammatory and neuropathic pain models in wild-type rats preprints.org. Both its positive modulation of spinal α2, α3, and α5 GABAA receptors and potential blocking of central prenociceptive GABAA receptors (possibly α1-containing) may contribute to its antinociceptive effects preprints.org. However, there is also research suggesting a complex role for α5-GABAA receptors in pain, with peripheral α5-GABAA receptors potentially contributing to pronociceptive effects in some models, while L-655,708, a selective α5-GABAA receptor antagonist, showed antinociceptive effects nih.gov. This indicates the involvement of different GABAA receptor subtypes in mediating the complex effects of compounds like this compound on pain.

Models of Inflammatory Pain

This compound has demonstrated efficacy in preclinical models of inflammatory pain. In rats with complete Freund's adjuvant (CFA)-induced thermal hyperalgesia, administration of this compound significantly increased paw withdrawal latency (PWL) at doses of 1 mg/kg and 10 mg/kg orally, compared to vehicle control nih.gov. At 0.3 mg/kg, this compound was not efficacious in this model nih.gov. These findings suggest a dose-dependent antihyperalgesic effect of this compound in inflammatory pain states.

In another inflammatory pain model, this compound showed analgesic effects in the formalin test in rats . However, localized peripheral administration of this compound increased formalin-induced long-lasting secondary hyperalgesia, an effect that was prevented by an α5-GABAA receptor antagonist, suggesting a complex role for different subtypes depending on the site of action cenmed.com.

Models of Neuropathic Pain

Investigations into the effects of this compound in models of neuropathic pain have also been conducted. This compound has shown efficacy in models such as chronic constriction injury (CCI) and spinal nerve ligation (SNL) in rats nih.gov.

In a rat model of spinal nerve ligation (SNL)-induced static allodynia, this compound was found to increase the mechanical paw withdrawal threshold (PWT) nih.govguidetoimmunopharmacology.org. Specifically, oral administration of this compound at doses of 10 and 30 mg/kg significantly increased PWT in SNL animals compared to the vehicle control group nih.gov. This indicates that this compound can effectively reduce mechanical hypersensitivity in a model of neuropathic pain.

Table 1: Effect of this compound on Paw Withdrawal Threshold in SNL Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g, Mean ± SEM)Statistical Significance (vs. Vehicle)
Vehicle-4.1 ± 2.3-
This compound1014.4 ± 2.6P < 0.05
This compound3012.9 ± 3.1P < 0.05

Data derived from studies on spinal nerve ligation-induced static allodynia in rats nih.gov.

This compound also significantly increased the 50% PWT in the CCI model at a dose of 10 mg/kg orally nih.gov.

Role of Specific Spinal GABAA Receptor Subtypes in Analgesia

Research suggests that the analgesic effects of this compound are primarily mediated by specific GABAA receptor subtypes in the spinal cord. Studies utilizing GABAA receptor point-mutated mice have provided evidence that targeting spinal GABAA receptors containing the α2 and/or α3 subunits can produce pronounced analgesia marefa.orgcenmed.com. This compound, being a selective activator of α2 and α3 subunit-containing GABAA receptors (among others), aligns with these findings marefa.orgacsmedchem.orgcenmed.com. Its efficacy against inflammatory and neuropathic pain without significant sedation or motor impairment supports the hypothesis that the analgesic effects are mediated through these specific spinal subtypes marefa.orgcenmed.com. While α5 subunits are also expressed in the spinal cord and have been implicated in chronic pain, the primary analgesic action of this compound is thought to be mediated via α2 and/or α3 subunits cenmed.comnli.org.il.

Impact on Cognitive and Motor Functions

A key aspect of the preclinical evaluation of this compound has been its impact on cognitive and motor functions, particularly in comparison to non-selective benzodiazepines.

Evaluation of Sedative and Amnestic Effects

This compound has been investigated for its potential to produce sedative and amnestic effects, which are common side effects of classical benzodiazepines mediated primarily by the α1-GABAA receptor subtype acsmedchem.orgwikipedia.org. Studies have shown that this compound, due to its α1-sparing properties, exhibits reduced or absent sedative effects in various animal models guidetopharmacology.orgnih.govmarefa.orgwikipedia.org. For instance, this compound did not impair rotarod performance in mice and did not induce sedation in a chain-pulling test in rats at doses that occupied benzodiazepine-sensitive binding sites wikipedia.org. In nonhuman primates, this compound did not induce reliable levels of sedation or significant ataxic effects compared to diazepam or zolpidem.

Table 2: Comparison of Sedative Effects of this compound, Diazepam, and Zolpidem in Primates

CompoundSedation Score (Arbitrary Units)Ataxia Score (Arbitrary Units)
DiazepamReliable levelsMaximum scores
ZolpidemReliable levelsMaximum scores
This compoundNo reliable inductionNo reliable effects

Data based on observed behavioral scoring in nonhuman primates.

While some studies initially suggested this compound did not compromise motor activity wikipedia.org, others have reported that this compound induced motor side-effects, such as reduced locomotor activity, at doses similar to those exerting analgesic effects . These discrepancies may depend on the specific test conditions and doses used.

Assessment of Motor Performance

Studies in both rats and monkeys have assessed the impact of this compound on motor performance. In Sprague-Dawley rats, this compound at doses of 3–30 mg/kg showed a dose-dependent decrease in locomotor activity in the open field and beam walking tests, but not in the rotarod test nih.gov. This suggests test-specific effects on locomotor activity nih.gov. In squirrel monkeys, this compound did not reliably disrupt nonconflict behavior over the dose range tested pnas.org. Furthermore, while nonselective benzodiazepine (B76468) agonists like diazepam and the α1-GABAA-preferring agonist zolpidem induced marked impairment in the ability of monkeys to balance on a pole, indicative of ataxia, this compound did not engender reliable ataxic effects at the doses tested pnas.org. These findings suggest that stimulation of GABAA receptors containing α2, α3, and α5 subunits may result in muscle relaxation with relatively few of the other motor side effects typical of benzodiazepine-type drugs pnas.org.

Animal ModelTestEffect of this compoundComparison with Benzodiazepines/ZolpidemSource
Sprague-Dawley RatsOpen Field, Beam WalkingDose-dependent decrease in locomotor activityNot directly compared in this test nih.gov
Sprague-Dawley RatsRotarodNo effect on locomotor activityNot directly compared in this test nih.gov
Squirrel MonkeysNonconflict behaviorNo reliable disruptionNot specified pnas.org
MonkeysPole balance (Ataxia)No reliable ataxic effects over the dose range testedDiazepam and zolpidem induced marked impairment pnas.org

Exploration of Abuse Liability and Reinforcing Effects

The abuse liability and reinforcing effects of this compound have been investigated in animal models, particularly in comparison to benzodiazepines and other hypnotics pnas.orgfishersci.fi.

Studies using drug discrimination techniques have evaluated the subjective effects of this compound. In squirrel monkeys trained to discriminate triazolam from vehicle, this compound lacked triazolam-like discriminative stimulus effects pnas.org. Instead, pretreatments with this compound shifted the dose-response function for triazolam to the right, indicating that this compound acted as a pharmacological antagonist of the subjective effects of triazolam over a dose range that did not substitute for triazolam pnas.org. Conversely, in squirrel monkeys trained to discriminate this compound from vehicle, this compound administration resulted in dose-dependent increases in drug lever responding that were antagonized by the benzodiazepine-site antagonist flumazenil (B1672878) nih.gov. This suggests that efficacy at α2, α3, and/or α5 subunit-containing GABAA receptors likely contributes to engendering benzodiazepine-like discriminative stimulus effects nih.gov.

Animal ModelTraining DrugTest CompoundEffectComparison with Training DrugSource
Squirrel MonkeysTriazolamThis compoundLacked triazolam-like discriminative stimulus effects; antagonized triazolam effectsDid not substitute for triazolam pnas.org
Squirrel MonkeysThis compoundThis compoundProduced dose-dependent increases in drug lever respondingSubstituted for itself nih.gov

Comparisons between this compound and benzodiazepines or hypnotics like zolpidem have provided insights into the role of GABAA receptor subtypes in reinforcing effects. While this compound has shown reinforcing effects in some studies, maintaining reliable self-administration in rhesus monkeys, its reinforcing effectiveness was generally less than that of nonselective benzodiazepines such as diazepam and midazolam, and also less than zolpidem pnas.orgunige.ch. This finding may be attributed to this compound having no efficacy at α1 GABAA receptors and/or having intermediate efficacy at α2, α3, and/or α5 GABAA receptors pnas.org. Stimulation of α1 GABAA receptors appears sufficient, but not necessary, to maintain self-administration, whereas activity at α2, α3, and/or α5 receptor subtypes might also contribute to abuse potential pnas.org.

In studies with rhesus monkeys experienced in remifentanil self-administration, this compound did not have reinforcing effects, unlike the full GABAA receptor modulators triazolam and lorazepam nih.gov. This suggests that the reinforcing effects of α1-sparing compounds like this compound might depend on the baseline conditions or the animals' prior drug experience nih.gov.

CompoundGABAA Receptor Activity ProfileReinforcing Effects (Animal Models)ComparisonSource
This compoundPartial agonist at α2, α3, α5; antagonist at α1Maintained self-administration (some studies), less effective than BZs/zolpidem; no reinforcing effects in remifentanil-experienced monkeysLess reinforcing than diazepam, midazolam, zolpidem; different profile in experienced monkeys pnas.orgunige.chnih.gov
ZolpidemPreferential agonist at α1Maintained self-administration, higher reinforcing effectiveness than this compoundMore reinforcing than this compound pnas.orgunige.ch
DiazepamNonselective agonistMaintained self-administration, higher reinforcing effectiveness than this compoundMore reinforcing than this compound pnas.orgunige.ch
MidazolamNonselective agonistMaintained self-administration, higher reinforcing effectiveness than this compoundMore reinforcing than this compound pnas.orgunige.ch
TriazolamNonselective agonistMaintained self-administration (in remifentanil-experienced monkeys)Reinforcing effects observed nih.gov
LorazepamNonselective agonistMaintained self-administration (in remifentanil-experienced monkeys)Reinforcing effects observed nih.gov

Molecular and Cellular Investigations

GABAA Receptor Subtype Localization and Functional Significance

GABAA receptors, integral to inhibitory neurotransmission in the brain, are pentameric ligand-gated chloride ion channels composed of various subunits, including alpha (α1-6), beta (β1-3), gamma (γ1-3), delta (δ), epsilon (ε), pi (π), and theta (θ). preprints.orgfrontiersin.orgrndsystems.com The specific combination of these subunits dictates the receptor's localization, function, and pharmacological properties. frontiersin.org

Distribution of α1, α2, α3, α5 Subunits in Brain Regions

The distribution of GABAA receptor subunits, particularly α1, α2, α3, and α5, varies across different brain regions, contributing to the diverse physiological roles of these receptors. The α1 subunit is the most abundant and is widely distributed throughout the brain. preprints.orgresearchgate.net Receptors containing the α1, β2, and γ2 subunits are extensively co-localized in subsets of GABAergic interneurons in the hippocampus and other brain areas. nih.gov

The α2 and α3 subunits are also distributed in various brain regions, though their distribution can be more confined compared to α1. nih.gov For instance, the α3 subunit is strongly expressed in serotonergic neurons in the raphe nuclei, where α1 staining is absent. nih.gov The α3 subunit is also noteworthy for its localization in both synaptic and extrasynaptic sites in different brain regions, including synaptic localization in the thalamic reticular nucleus and extrasynaptic localization in the basolateral amygdala. ucl.ac.uk

The α5 subunit, while representing a smaller percentage of the total receptor population (approximately 5%), is highly expressed in the hippocampus and olfactory bulb. frontiersin.org In the hippocampus, α5-containing receptors constitute nearly 25% of the total GABAA receptor population and are particularly abundant in the CA1 and CA3 regions. frontiersin.org They are found at both extrasynaptic sites, contributing to tonic currents, and synaptic sites, involved in synaptic GABAergic neurotransmission. frontiersin.org

The following table summarizes the general distribution and localization of these subunits:

GABAA Receptor SubunitGeneral DistributionSpecific Localization ExamplesSynaptic/Extrasynaptic Localization
α1Widely distributedHippocampus, Cortex, Cerebellum, Substantia nigra, Olfactory bulb nih.govresearchgate.netSynaptic and extrasynaptic nih.gov
α2Distributed in various areasSpinal cord, Striatal-nigral fibers, Cerebellar stellate/basket cells preprints.org
α3Distributed in various areasRaphe nuclei (serotonergic neurons), Thalamic reticular nucleus, Basolateral amygdala nih.govucl.ac.ukSynaptic and extrasynaptic ucl.ac.uk
α5More confinedHippocampus (CA1, CA3), Olfactory bulb frontiersin.orgSynaptic and extrasynaptic frontiersin.org

Implications for L-838417's Behavioral Profile

The subtype-selective activity of this compound at GABAA receptors is directly linked to its behavioral profile. This compound acts as a partial agonist at α2, α3, and α5 subtypes and an antagonist at the α1 subtype. wikipedia.orgbioworld.com This profile suggests that its anxiolytic effects are primarily mediated by the α2 and α3 subtypes, while the lack of significant sedative or amnestic effects is attributed to its low efficacy or antagonistic action at the α1 subtype, which is known to mediate these effects. wikipedia.orgresearchgate.net Although the α5 subtype can also contribute to sedation, animal studies with this compound have shown little to no sedative effects, suggesting a predominant action at α2 and α3. wikipedia.org

Studies using genetically modified mice with point mutations rendering specific α subunits insensitive to benzodiazepines have provided further insight. For example, mice with an α1 subunit mutation (α1 H101R) that makes the subunit insensitive to benzodiazepines show resistance to the sedative effects of these drugs, while their anxiolytic properties remain intact. researchgate.netnih.gov The anxiolytic effects of this compound have been observed in various animal models, including the elevated plus maze and conditioned fear-potentiated startle protocols. nih.govnih.gov

Interaction with Ion Channels

Beyond its primary interaction with GABAA receptors, research has explored potential links between this compound's effects and the modulation of ion channels, particularly in the context of pain.

Potassium Chloride Cotransporter 2 (KCC2) Modulation and Pain

The Potassium Chloride Cotransporter 2 (KCC2) is a neuron-specific transporter crucial for maintaining a low intracellular chloride concentration, which is essential for effective GABAergic and glycinergic inhibition. nih.govtheses.fr Down-regulation or dysfunction of KCC2 can lead to an increase in intracellular chloride, potentially transforming inhibitory GABAergic signals into excitatory ones, a phenomenon implicated in neuropathic pain. nih.govtheses.fruzh.chuzh.ch

Studies in neuropathic pain animal models have investigated the relationship between KCC2 function and the analgesic effects of this compound. It has been shown that stabilizing KCC2 at neuronal membranes can potentiate this compound-induced analgesia in rats and even restore its analgesic potential at higher doses. wikipedia.org This suggests that the efficacy of this compound in pain relief, likely mediated by its action on α2 and α3 GABAA receptor subtypes, can be influenced by the state of chloride homeostasis regulated by KCC2. wikipedia.orgnih.gov Pharmacological interventions aimed at inhibiting carbonic anhydrase activity, which can mitigate the negative effects of reduced KCC2 function, have been shown to enhance the analgesic effects of this compound in models of peripheral nerve injury. nih.gov

Gene Targeting and Point Mutation Studies

Gene targeting and the creation of point-mutated animals have been instrumental in dissecting the roles of specific GABAA receptor subunits in mediating the effects of benzodiazepines and subtype-selective compounds like this compound. researchgate.netnih.govoup.com

Insights from α1 Subunit Insensitivity to Benzodiazepines

A key development in understanding the functional selectivity of GABAA receptor ligands was the creation of knock-in mice with a point mutation (H101R) in the α1 subunit, rendering these receptors insensitive to benzodiazepines. researchgate.netnih.govmdpi.com This mutation specifically targets the benzodiazepine (B76468) binding site located at the interface between the α and γ subunits. mdpi.comnih.gov

Studies utilizing these α1 H101R mice, in conjunction with pharmacological tools like this compound, have provided compelling evidence that the sedative effects of benzodiazepines are primarily mediated by α1-containing GABAA receptors. bioworld.comresearchgate.netnih.gov In these mice, the sedative effects of classical benzodiazepines are significantly reduced or abolished, while other effects, such as anxiolysis, remain intact. researchgate.netnih.gov

The following table summarizes the binding affinities (Ki values) of this compound for different recombinant human GABAA receptor subtypes expressed in HEK293 cells:

GABAA Receptor SubtypeBinding Affinity (Ki)
α1β3γ20.79 nM medchemexpress.com
α2β3γ20.67 nM medchemexpress.com
α3β3γ21.67 nM medchemexpress.com
α4β3γ2267 nM medchemexpress.com
α5β3γ22.25 nM medchemexpress.com
α6β3γ22183 nM medchemexpress.com

Contribution of α5 Subunit Knockout Models

Studies utilizing α5 subunit knockout mouse models (Gabra5-/-) have been instrumental in understanding the specific contributions of α5-containing GABAA receptors to neuronal function and behavior frontiersin.orgguidetopharmacology.org. These genetic models allow researchers to examine the effects of the absence of the α5 subunit and, in conjunction with pharmacological tools like this compound, to infer the roles of α5-containing receptors frontiersin.org.

Research findings from α5 subunit knockout models and studies using this compound highlight the involvement of α5-containing GABAA receptors in several key areas:

Learning and Memory: Genetic and pharmacological studies in rodents indicate that α5 GABAARs play a crucial role in learning and memory processes frontiersin.orgfrontiersin.org. α5 subunit knockout mice have demonstrated improved performance in spatial learning tasks uthsc.edu. Furthermore, these mice show a reduced threshold for long-term potentiation (LTP) induction, a cellular mechanism associated with learning and memory, at specific stimulation frequencies in the hippocampus guidetopharmacology.orgfrontiersin.org.

Anxiety and Anxiolysis: While the anxiolytic effects of non-selective benzodiazepines are primarily mediated by α2-containing GABAARs, studies with this compound in various mouse models, including those with mutations affecting specific GABAA receptor subunits, have provided insights into the contribution of α5 subunits nih.govuthsc.edu. This compound, which modulates α2, α3, and α5 receptors, has shown anxiolytic-like effects in wild-type mice uthsc.edu. Studies involving α2(H101R) knock-in mice, where α2 receptors are insensitive to benzodiazepines, suggest that the anxiolytic-like effects of this compound are still present, implying contributions from α3 and/or α5 subunits uthsc.edu.

Autism Spectrum Disorder (ASD) Models: In mouse models of ASD, such as the BTBR T+tf/J strain, treatment with this compound has been shown to ameliorate deficits in social interaction, repetitive behaviors, and spatial learning frontiersin.orgfrontiersin.org. This suggests a potential role for α2, α3, and/or α5-containing GABAA receptors in the pathophysiology of ASD-like behaviors in these models frontiersin.orgfrontiersin.org.

Hyperphagia: Studies investigating benzodiazepine-induced hyperphagia (increased food intake) have utilized this compound in α2(H101R) mice. These studies found that this compound increased food intake in both wild-type and α2(H101R) mice, suggesting that α1 and α2 subunits are not required for this effect and pointing towards a potential role for α3 and/or α5 subunits nih.gov. However, other evidence suggests against the involvement of α5-containing GABAA receptors in this specific behavior, implicating α3-containing receptors as the mediators of benzodiazepine-induced hyperphagia in mice nih.gov.

While specific quantitative data tables directly comparing the effects of this compound in α5 knockout versus wild-type models were not extensively detailed across the search results in a readily extractable format for a comprehensive table, the research findings consistently demonstrate altered phenotypes in α5 knockout mice and specific behavioral effects of this compound that implicate α5-containing receptors.

Summary of Research Findings Related to α5 Subunit and this compound:

Area of InvestigationKey Findings in α5 Knockout ModelsFindings with this compound (modulates α2, α3, α5)Implication for α5 Subunit Role
Learning and MemoryImproved spatial learning; Reduced LTP induction threshold guidetopharmacology.orgfrontiersin.orguthsc.eduAmeliorates spatial learning deficits in ASD models frontiersin.orgfrontiersin.orgSignificant role in cognitive processes frontiersin.orgfrontiersin.org
Anxiety and AnxiolysisNot explicitly detailed as altered baseline anxiety uthsc.eduAnxiolytic-like effects observed; effects may involve α3 and/or α5 uthsc.eduContributes to anxiolytic effects in conjunction with other subtypes uthsc.edu
ASD-like Behaviors (in models)Not directly studied with this compound in α5 KO models found in searchAmeliorates social interaction and repetitive behaviors in ASD models frontiersin.orgfrontiersin.orgPotential role in modulating ASD-related behaviors frontiersin.orgfrontiersin.org
HyperphagiaEvidence suggests against involvement nih.govIncreases food intake in models where α1/α2 are not involved nih.govLess clear role compared to α3 subunit nih.gov

This table summarizes findings where α5 knockout models or the α2/α3/α5-selective compound this compound were used to investigate the contribution of α5-containing GABAA receptors.

Translational Aspects and Future Directions

Considerations for Clinical Development

Despite its promising preclinical profile, L-838417 itself has not progressed to clinical evaluation in humans. frontiersin.org Several factors have contributed to this, primarily related to its pharmacokinetic properties and preclinical toxicology findings.

Pharmacokinetic Limitations of this compound

A significant barrier to the clinical development of this compound has been its unfavorable pharmacokinetic profile. frontiersin.orgresearchgate.netcardiff.ac.ukfrontiersin.orgunige.ch Studies in rodents have shown that this compound has poor oral bioavailability, particularly in mice, and a short half-life. researchgate.net In rats, while oral bioavailability was better, clearance was still relatively high. researchgate.net These pharmacokinetic limitations mean that achieving and maintaining therapeutic concentrations of this compound in the body is challenging, which would complicate dosing regimens and potentially limit its efficacy in clinical settings. researchgate.netunige.ch

Table 1: Pharmacokinetic Properties of this compound in Rodents

SpeciesRoute of AdministrationOral BioavailabilityClearance (ml/min/kg)Volume of Distribution (l/kg)Half-life
Ratp.o.41%24~1.4Short researchgate.net
Mousep.o.<1%161 (twice liver blood flow)~1.4Very short researchgate.net
Rati.p.Well absorbed researchgate.net---
Mousei.p.Well absorbed researchgate.net---
Rati.v.----
Mousei.v.----

Note: Data compiled from search result researchgate.net. Specific half-life values were not consistently provided across all routes and species in the source.

Development of Analogues (e.g., C-21191) with Improved Profiles

To overcome the pharmacokinetic limitations of this compound and capitalize on its desirable pharmacological profile, efforts have been made to develop analogues with improved properties. nih.govbioworld.com One such analogue is C-21191 (also known as CTP-354 or this compound D9). nih.govneo-biotech.comtargetmol.com C-21191 is a deuterium-modified analogue of this compound. bioworld.comneo-biotech.com Preclinical studies have demonstrated that C-21191 possesses significantly improved pharmacokinetic characteristics compared to this compound, including a three to four-fold increase in exposure in several preclinical species. This enhanced pharmacokinetic profile resulted in a longer duration of exposure and a corresponding extension of pharmacodynamic effects. C-21191 has progressed to Phase 1 clinical trials in healthy volunteers, indicating a successful step in translating the research on this compound into potentially viable clinical candidates. nih.gov

Therapeutic Potential in Neurological and Psychiatric Disorders

Based on its selective modulation of GABAA receptor subtypes, this compound and similar compounds have shown therapeutic potential in preclinical models of various neurological and psychiatric disorders, particularly those where imbalances in GABAergic signaling are implicated. uthsc.eduuzh.ch

Anxiety Disorders

This compound has been extensively studied for its anxiolytic-like effects in animal models. frontiersin.orgdovepress.comresearchgate.netfrontiersin.orguthsc.edunih.govuthsc.edupnas.orgnih.gov Its functional selectivity for α2, α3, and α5 subunits, with minimal activity at the α1 subunit, was hypothesized to confer anxiolytic effects without the sedation typically associated with non-selective benzodiazepines. nih.govdovepress.compnas.org Preclinical studies in mice and primates have shown that this compound exhibits anxiolytic activity. nih.govfrontiersin.orgdovepress.comfrontiersin.orgpnas.orgnih.gov However, some studies have also reported that this compound may not always display a completely anxio-selective profile and can produce locomotor-suppressing effects under certain conditions or in specific animal models. researchgate.netnih.gov Research using genetically modified mice and subtype-selective compounds like this compound has been crucial in dissecting the specific contributions of α2 and α3 subunits to anxiolysis, with evidence suggesting roles for both. nih.govuthsc.eduuthsc.edu

Neurodevelopmental Disorders (e.g., Autism Spectrum Disorder)

Emerging research suggests a potential role for GABAergic signaling in the pathophysiology of neurodevelopmental disorders, including Autism Spectrum Disorder (ASD). Studies utilizing animal models of ASD have investigated the effects of this compound. In both BTBR and Scn1a+/- mouse models, this compound, acting as a selective positive allosteric modulator of α2 and/or α3-containing GABAA receptors, has demonstrated the ability to enhance GABAergic neurotransmission. nih.govbohrium.comgoogle.com This enhancement has been associated with improvements in behavioral deficits observed in these animal models. nih.govbohrium.comgoogle.com The findings suggest that targeting specific GABAA receptor subtypes, particularly those containing α2 and α3 subunits, could be a valuable strategy for addressing behavioral symptoms in ASD. nih.govbohrium.com Consistent with this perspective, clinical trials exploring α2/α3 selective positive allosteric modulators of GABAA receptors have been initiated. nih.gov

Other Potential Indications (e.g., Depression, Schizophrenia)

Beyond anxiety and neurodevelopmental disorders, subtype-selective GABAA receptor compounds hold potential value for a range of other indications, including depression and schizophrenia. nih.gov While direct research specifically on this compound for depression and schizophrenia is less extensively documented in the provided sources compared to its anxiolytic and ASD-related studies, the broader concept of targeting specific GABAA subtypes for these conditions is discussed. For instance, potential therapeutic applications for α5 positive allosteric modulators have been suggested for depression and schizophrenia, and this compound is known to be a partial agonist at the α5 subunit. frontiersin.org The rationale is based on the diverse distribution and functional roles of different GABAA receptor subtypes throughout the brain, which are implicated in the complex symptomatology of these disorders. nih.gov

Comparative Studies with Other Subtype-Selective Modulators

This compound has been a valuable tool in pharmacological research to dissect the roles of different GABAA receptor subtypes due to its specific modulation profile. It is consistently characterized as a partial positive allosteric modulator at GABAA receptors containing α2, α3, and α5 subunits, while acting as an antagonist or having negligible efficacy at the α1 subunit. google.comnih.govtocris.comcenmed.comdovepress.comresearchgate.netresearchgate.netwikipedia.orgrndsystems.comnih.gov This distinct profile, particularly the lack of significant efficacy at the α1 subunit (α1-sparing), is crucial as the α1 subunit is primarily associated with the sedative effects of non-selective benzodiazepines. google.comnih.govdovepress.comresearchgate.netwikipedia.orgnih.gov

Comparative studies in animal models have highlighted the differential effects of this compound compared to other modulators:

CompoundSubtype Selectivity ProfileObserved Effects in Animal ModelsReferences
This compoundPartial PAM at α2, α3, α5; Antagonist/low efficacy at α1Non-sedating anxiolytic, anti-hyperalgesic, anti-inflammatory nih.govtocris.comdovepress.comrndsystems.com nih.govtocris.comdovepress.comrndsystems.com
Zolpidemα1-selective PAMPrimarily sedative/hypnotic, slight anxiolytic effects with narrow window dovepress.comuthsc.edu dovepress.comuthsc.edu
TP003α3-selective PAMAnxiolytic-like effects, accompanied by motor stimulation uthsc.edu uthsc.edu
TPA023 (Analog)Partial agonist at α2/α3, essentially antagonist at α5 researchgate.netnih.govNon-sedating anxiolytic researchgate.netresearchgate.netnih.gov researchgate.netresearchgate.netnih.gov
MRK-409 (Analog)Partial agonist with higher efficacy at α3 nih.govnih.govAnxioselective profile in rats/primates, but produced sedation in humans nih.gov nih.govnih.gov
ChlordiazepoxideNon-selective benzodiazepine (B76468) (PAM at α1, α2, α3, α5)Robust anxiolytic effects, also associated with sedation dovepress.comuthsc.edu dovepress.comuthsc.edu

Studies using genetically modified mice with point mutations in specific GABAA receptor subunits have further supported the role of α2 and α3 subunits in mediating the anxiolytic effects of compounds like this compound. uthsc.edunih.govnih.gov The α1-sparing property of this compound is considered the basis for its observed lack of sedation in animal studies, even at higher doses. nih.govdovepress.comwikipedia.org Furthermore, research suggests that subtype-selective modulators like this compound may have a reduced propensity for physical dependence compared to non-selective benzodiazepines. nih.govunige.ch

Unanswered Questions and Future Research Avenues

Despite the valuable insights gained from research on this compound, several unanswered questions and avenues for future research remain. One significant factor that limited the further development of this compound was its unfavorable pharmacokinetic properties. nih.govresearchgate.net Addressing pharmacokinetic limitations is crucial for the successful translation of subtype-selective modulators into clinical use.

While studies suggest a key role for α2 and α3 subunits in the anxiolytic effects of this compound, the precise contribution and in vivo selectivity, particularly for the α3 subunit, have not been fully demonstrated for this specific compound. nih.gov Further research is needed to fully elucidate the in vivo receptor occupancy and functional effects of this compound and other subtype-selective modulators.

More broadly, there is still a need to better understand the intricate relationship between the structural determinants of specific GABAA receptor subtypes and the specific behavioral and therapeutic effects observed with subtype-selective ligands. nih.gov The complexity of behavioral endpoints, the specific localization of different GABAA receptor subtypes in various brain regions, and their interplay present ongoing challenges in this field. nih.gov

Future research could also focus on using subtype-selective compounds like this compound as tools to investigate the role of specific GABAA receptor subtypes in other neurological processes and disorders, such as identifying ethanol (B145695) binding sites on different subtypes. nih.gov Bridging the gap between findings in animal models and clinical outcomes in humans, including determining the necessary levels of receptor occupancy for therapeutic efficacy, remains a critical area for future studies. kingston.ac.uk

Q & A

Q. What are the subtype-specific effects of L-838417 on GABAA receptors, and how can these be experimentally validated?

this compound exhibits partial agonism at α2, α3, and α5 GABAA receptor subtypes while antagonizing α1 subtypes . To validate these effects, researchers should employ electrophysiological techniques (e.g., patch-clamp recordings) in transfected cell lines expressing individual receptor subtypes. Dose-response curves can quantify efficacy (pEC50) and compare subtype selectivity, as demonstrated in studies where this compound showed lower pEC50 values than classical benzodiazepines like diazepam .

Q. Which preclinical models are optimal for evaluating the anxiolytic effects of this compound without confounding sedative effects?

Social interaction tests in rodents (e.g., adult or adolescent rats exposed to novel or stressful environments) are preferred. For example, this compound (1.0 mg/kg) reverses stress-induced social avoidance without sedation, whereas higher doses (≥2.0 mg/kg) may impair motor function . Researchers should pair behavioral assays with pharmacokinetic profiling to distinguish anxiolytic efficacy from off-target effects.

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across receptor subtypes be resolved?

Discrepancies in pEC50 values (e.g., this compound’s lower efficacy compared to GABA in some assays ) may arise from differences in experimental conditions (e.g., receptor subunit composition, cell type). To address this, perform meta-analyses of published datasets, ensuring standardization of assay protocols. Sensitivity analyses can identify variables (e.g., temperature, buffer composition) impacting ligand-receptor interactions .

Q. What methodologies improve the pharmacokinetic profile of this compound in preclinical studies?

Deuterium substitution at metabolically vulnerable sites enhances metabolic stability, as seen in CTP-354, a deuterated analog of L-838416. In vitro assays (e.g., liver microsomal stability tests) and in vivo pharmacokinetic studies in rodents can validate improvements in half-life and bioavailability . Pair these with behavioral assays to confirm retained efficacy.

Q. How should researchers design studies to compare this compound’s subtype selectivity with other GABAA modulators?

Use competitive binding assays with radiolabeled ligands (e.g., [³H]flumazenil) in recombinant receptor systems. Statistical analysis of pEC50 differences (e.g., this compound vs. TPA-023 ) should employ confidence interval testing to assess significance. Include positive controls (e.g., diazepam) and negative controls (vehicle-only) to normalize data across experiments .

Q. What strategies mitigate off-target effects when studying this compound in vivo?

Employ conditional knockout models lacking specific GABAA subtypes (e.g., α1-KO mice) to isolate pharmacological effects. Pharmacodynamic profiling using telemetry can monitor physiological parameters (e.g., locomotor activity, heart rate) to distinguish anxiolytic effects from sedation .

Methodological Guidance for Data Analysis

Q. How to statistically analyze dose-dependent effects of this compound in behavioral studies?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate ED50 values. For social interaction data, apply mixed-effects models to account for inter-subject variability. Report 95% confidence intervals and effect sizes to enhance reproducibility .

Q. What computational tools predict this compound’s binding affinity to GABAA subtypes?

Molecular docking simulations (e.g., AutoDock Vina) with cryo-EM structures of GABAA receptors can map ligand-receptor interactions. Validate predictions with mutagenesis studies targeting key binding residues (e.g., histidine 102 in α1 subunits) .

Addressing Research Limitations

Q. How to reconcile discrepancies between in vitro and in vivo efficacy of this compound?

Differences may stem from bioavailability or metabolite interference. Perform parallel in vitro (e.g., receptor binding) and in vivo (e.g., plasma concentration monitoring) experiments. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect magnitudes .

Q. What ethical considerations apply to prolonged this compound administration in animal models?

Follow ARRIVE guidelines for humane endpoints, monitoring weight loss, grooming behavior, and stress indicators. Include sham-treated controls to differentiate drug effects from procedural stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-838417
Reactant of Route 2
Reactant of Route 2
L-838417

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.